PEG21 Chain Length Provides Extended End-to-End Distance for Large Target-Ligase Spans Compared to Shorter PEG Linkers
Bis-PEG21-acid, with 21 ethylene glycol units (44 backbone atoms), provides a fully extended end-to-end distance of approximately 7.5 nm, significantly exceeding that of shorter PEG linkers such as PEG4 (8 backbone atoms, ~1.5 nm), PEG6 (12 backbone atoms, ~2.2 nm), and PEG8 (16 backbone atoms, ~3.0 nm) [1]. This extended reach is essential for PROTACs targeting proteins with deeply buried binding pockets or large inter-domain distances that exceed 3 nm in the ternary complex, where shorter linkers fail to achieve productive ubiquitination [2].
| Evidence Dimension | End-to-end distance (fully extended) |
|---|---|
| Target Compound Data | ~7.5 nm (PEG21, 44 backbone atoms) |
| Comparator Or Baseline | PEG4: ~1.5 nm (8 atoms); PEG6: ~2.2 nm (12 atoms); PEG8: ~3.0 nm (16 atoms) |
| Quantified Difference | PEG21 provides ~2.5× the reach of PEG8 and ~5× that of PEG4 |
| Conditions | Calculated based on 3.5 Å per ethylene glycol unit repeat |
Why This Matters
This extended reach enables PROTAC design for targets with large inter-domain distances where shorter PEG linkers fail entirely, expanding the targetable proteome.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. PTC Technical Resource, 2025. View Source
- [2] Sinopeg. How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? Technical White Paper, 2026. View Source
